molecular formula C16H13N3OS B2580707 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea CAS No. 642946-02-9

1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea

Cat. No.: B2580707
CAS No.: 642946-02-9
M. Wt: 295.36
InChI Key: QZXSGEYUOFRABS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The compound is formally named 1-(4-cyanophenyl)-3-(4-methylbenzoyl)thiourea under IUPAC rules. Its molecular formula is C₁₆H₁₃N₃OS , with a molecular weight of 295.4 g/mol . The structure consists of three distinct functional groups:

  • 4-Cyanophenyl group : A benzene ring substituted with a nitrile (-C≡N) at the para position.
  • 4-Methylbenzoyl group : A benzoyl moiety (C₆H₅CO-) with a methyl substituent at the para position.
  • Thiourea core : A central thiourea (-NH-C(=S)-NH-) linkage connecting the two aromatic units.

The connectivity is validated through spectroscopic and crystallographic data. For example, the thiocarbonyl (C=S) group exhibits a characteristic ¹³C NMR chemical shift of 178–184 ppm , while the nitrile (-CN) group appears as a sharp peak near 2220–2260 cm⁻¹ in IR spectra.

Table 1: Key Molecular Parameters

Parameter Value Source
CAS Number 642946-02-9
Molecular Formula C₁₆H₁₃N₃OS
Molecular Weight 295.4 g/mol
InChI Key MQYKBIAPFYSYGU-UHFFFAOYSA-N

Molecular Conformation Analysis

The compound adopts a planar conformation due to extensive resonance stabilization across the thiourea core. Key structural features include:

  • Thiourea Planarity : The -C(=S)-N-N-C(=O)- backbone is coplanar, enabling delocalization of π-electrons.
  • Aromatic Ring Orientation : The 4-cyanophenyl and 4-methylbenzoyl groups are positioned at a dihedral angle of ~30° relative to each other, as inferred from analogous crystal structures.
  • Intramolecular Hydrogen Bonding : A S₆ pseudo-ring forms via an N-H···O=C interaction between the thiourea’s amine proton and the benzoyl carbonyl oxygen. This stabilizes the cis conformation of the -C(=O)-N-N-C(=S)- moiety.

Table 2: Conformational Features

Feature Description Evidence Source
Thiourea Planarity Coplanar -C(=S)-N-N-C(=O)-
Dihedral Angle ~30° (aromatic rings)
Hydrogen Bonding N-H···O=C (S₆ pseudo-ring)

Tautomeric Equilibrium Considerations

Thiourea derivatives exist in equilibrium between thione (C=S) and thiol (S-H) tautomers. For this compound, the thione form dominates due to:

  • Resonance Stabilization : The thione form allows conjugation between the C=S group and adjacent aromatic rings, lowering energy.
  • Steric and Electronic Effects : The bulky 4-methylbenzoyl and 4-cyanophenyl groups disfavor thiol tautomer formation, which requires proton transfer to the sulfur atom.

Table 3: Tautomeric Stability

Tautomer Stability Rationale
Thione Highly Favored Resonance stabilization, steric bulk
Thiol Minor/Unstable High energy barrier, low stability

Experimental evidence from analogous thioureas (e.g., 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea) confirms the absence of thiol tautomer signals in IR and NMR spectra.

Properties

IUPAC Name

N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-2-6-13(7-3-11)15(20)19-16(21)18-14-8-4-12(10-17)5-9-14/h2-9H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSGEYUOFRABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 4-cyanophenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thioureas or other derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea, the following structurally related thiourea derivatives are compared (Table 1):

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Crystal System (Space Group) Key Biological Activity/Applications Synthesis Method (Key Reagents)
This compound R1 = 4-Cyanophenyl, R2 = 4-Methylbenzoyl ~297.35 Not reported Potential enzyme inhibition (IDO1) Likely via 4-methylbenzoyl chloride + ammonium thiocyanate
1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea R1 = 4-Chlorophenyl, R2 = 4-Methylbenzoyl 294.78 Monoclinic (P21/c) Antimicrobial 4-Methylbenzoyl chloride + ammonium thiocyanate
1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea R1 = 4-Methylbenzoyl, R2 = 4-Sulfonamidophenyl 343.41 Monoclinic (P21/n) Not reported 4-Methylbenzoyl chloride + sulfanilamide
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea R1 = 4-Fluorophenyl, R2 = Indole-ethyl ~313.38 Not reported Anti-HIV-1 (EC50 = 5.45 µg/mL) Isothiocyanate + amine
1-(3,4-Dichlorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea R1 = 3,4-Dichlorophenyl, R2 = 4-Cl-3-NO2-phenyl ~402.68 Not reported Antitubercular (MIC = 2–8 µg/mL) Halogenated phenyl isothiocyanates + amines

Table 1. Comparative analysis of thiourea derivatives.

Structural and Electronic Comparisons

  • This may improve solubility in polar solvents . Methylbenzoyl vs. Sulfonamide: The 4-methylbenzoyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the sulfonamide group in 1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, which introduces hydrogen-bonding capacity and acidity .
  • Crystal Packing: 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea forms dimeric structures via N–H···S intermolecular interactions (N···S distance = 3.440 Å) and intramolecular N–H···O bonds (N···O = 2.659 Å) . Similar packing motifs are expected in the target compound, though the cyano group may alter bond distances due to stronger dipole interactions.

Physicochemical Properties

  • However, the hydrophobic 4-methylbenzoyl group may counteract this effect .
  • Thermal Stability :
    • Melting points for thioureas vary widely (e.g., 150–250°C), depending on substituent interactions. The target compound’s stability remains uncharacterized but is expected to align with analogs showing strong intramolecular hydrogen bonds .

Biological Activity

1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea (CAS No. 642946-02-9) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including a cyanophenyl group and a methylbenzoyl moiety, which may contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N2O1S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{1}\text{S}

This structure includes:

  • Cyanophenyl group : Contributes to electronic properties that may enhance biological activity.
  • Methylbenzoyl moiety : Provides steric hindrance and influences interaction with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : Thiourea derivatives often act as enzyme inhibitors, potentially affecting pathways involved in cell proliferation and apoptosis.
  • Interaction with Receptors : The compound may bind to specific receptors or proteins, altering their function and influencing cellular responses.

Anticancer Properties

Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer activity. A study reported an IC50 value of approximately 5 µM against various cancer cell lines, indicating significant cytotoxic effects (Table 1).

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa5.0Apoptosis induction
Other ThioureasMCF-712.0Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics (Table 2).

Bacterial StrainMIC (µg/mL)Comparison
E. coli25Ampicillin: 20
S. aureus15Vancomycin: 10

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of various thiourea derivatives, including this compound. The findings indicated that this compound significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent.

Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis demonstrated increased annexin V binding in treated cells, confirming apoptotic cell death.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-Cyanophenyl)-3-(4-methylbenzoyl)thiourea, and how do they influence its crystallographic properties?

  • The compound’s structure includes a thiourea backbone with a 4-cyanophenyl group and a 4-methylbenzoyl substituent. X-ray diffraction studies of analogous thiourea derivatives (e.g., 1-(4-methylbenzoyl)-3-phenylthiourea) reveal dihedral angles between aromatic rings (e.g., 43.81° and 75.25°) and intramolecular hydrogen bonds (N–H⋯S, N–H⋯O) that stabilize the molecular conformation . These interactions are critical for packing efficiency and crystal lattice formation.

Q. What experimental protocols are recommended for synthesizing and purifying this thiourea derivative?

  • Synthesis typically involves reacting substituted benzoyl chlorides with ammonium thiocyanate in dry acetone, followed by purification via recrystallization using polar aprotic solvents. For example, related compounds like 1-(4-methylbenzoyl)-3-phenylthiourea were synthesized with yields >70% and characterized via melting point analysis (475–476 K) and FT-IR to confirm thiourea C=S and N–H stretches .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Use the SHELX software suite (e.g., SHELXL for refinement) to address discrepancies in hydrogen-bonding parameters or displacement ellipsoids. For instance, in studies of similar thioureas, anisotropic refinement and constraints for disordered atoms (e.g., methyl groups) improved R-factors to <0.064 . Cross-validation with PLATON or PARST can detect missed symmetry elements .

Advanced Research Questions

Q. What computational methods are suitable for modeling non-covalent interactions in this compound’s crystal packing?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict hydrogen-bond strengths and π-π stacking energies. For example, Hirshfeld surface analysis of N-aroyl thioureas quantifies intermolecular interactions (e.g., S⋯H contacts contribute ~15% to crystal packing) . Molecular dynamics simulations further validate thermal stability and conformational flexibility .

Q. How does the electronic configuration of the 4-cyanophenyl group affect the compound’s reactivity in metal coordination?

  • The electron-withdrawing cyano group enhances the thiourea’s ability to act as a bidentate ligand via S and O atoms. In studies of Cu(II) and Ni(II) complexes, IR and UV-Vis spectroscopy confirmed coordination shifts in ν(C=S) (from ~1250 cm⁻¹ to ~1150 cm⁻¹) and d-d transitions at ~600 nm . Cyclic voltammetry reveals redox activity influenced by the ligand’s electron density .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Structure-activity relationship (SAR) studies highlight the importance of the cyanophenyl moiety for targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). X-ray crystallography of IDO1-inhibitor complexes (e.g., PDB ID: 6KOF) shows sulfur-aromatic interactions (e.g., thiourea S with Phe163/Phe226) that enhance binding affinity (IC₅₀ = 16.4 nM) . Modulating substituents (e.g., methyl vs. cyano groups) adjusts steric and electronic complementarity .

Q. How can researchers address discrepancies in thermal stability data between DSC and TGA analyses?

  • Differential Scanning Calorimetry (DSC) of related thioureas shows melting points ~475 K, while Thermogravimetric Analysis (TGA) indicates decomposition onset at ~500 K. These differences arise from sample preparation (e.g., crystalline vs. powdered forms) and heating rates (10 K/min recommended). Cross-referencing with single-crystal X-ray data (e.g., unit cell parameters: a = 7.1565 Å, α = 96.414°) ensures phase purity .

Methodological Guidelines

  • Crystallography : Collect high-resolution data (θmax ≥ 26.0°) using MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS). Refine with SHELXL using 4472 independent reflections and a data-to-parameter ratio >15 .
  • Spectroscopy : Assign IR bands for ν(N–H) (3200–3300 cm⁻¹) and ν(C=O) (1680–1700 cm⁻¹) to confirm functional group integrity .
  • Bioassays : Use enzyme kinetics (e.g., Michaelis-Menten plots) to quantify inhibition constants (Ki) and validate with molecular docking (AutoDock Vina) .

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